![molecular formula C17H19FN2OS B5521258 N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5521258.png)
N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide
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Description
Scientific Research Applications
Medical Imaging Applications
N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide derivatives have been explored for their potential in medical imaging, particularly in the development of fluorine-18 labeled compounds for positron emission tomography (PET) imaging. These compounds have shown promise as radiotracers for studying serotonin receptors in the brain, which can aid in the diagnosis and treatment of neuropsychiatric disorders. For example, a study demonstrated the synthesis and biological evaluation of fluorine-18 labeled 5-HT1A antagonists, highlighting their potential for static measurement of 5-HT1A receptor distribution in the brain (Lang et al., 1999).
Antimicrobial and Antituberculosis Activity
The structural motif of N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide has been utilized in the development of compounds with significant antimicrobial properties. A notable application is the design and synthesis of novel Mycobacterium tuberculosis GyrB inhibitors, where derivatives showed promising activity against tuberculosis with minimal cytotoxicity, offering a new avenue for tuberculosis treatment (Jeankumar et al., 2013).
Oncology Research
In oncology research, derivatives of N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide have been investigated for their anticancer properties. Research into benzothiazole derivatives has revealed their potential as anticancer agents, with various substitutions on the benzothiazole scaffold modulating antitumor activity. These compounds have shown cytotoxic activity against cancer cell lines, indicating their potential in cancer therapy (Hutchinson et al., 2001).
Material Science and Corrosion Inhibition
The chemical structure of N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide and its derivatives have applications in material science, particularly in the synthesis of new polymers with corrosion inhibitive properties. These polymers have been developed for protecting metals against corrosion, showcasing the versatility of this chemical structure in creating materials with specific functional properties (Aly et al., 2014).
properties
IUPAC Name |
N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2OS/c18-14-8-6-12(7-9-14)10-15-11-19-17(22-15)20-16(21)13-4-2-1-3-5-13/h6-9,11,13H,1-5,10H2,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTMMQODGEVLHTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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